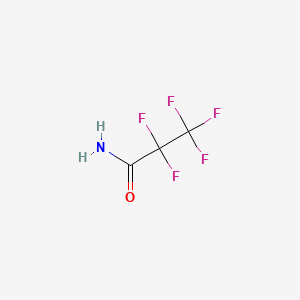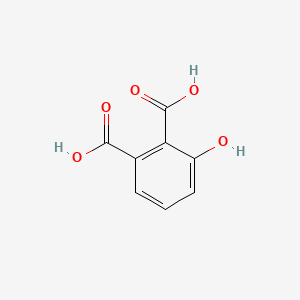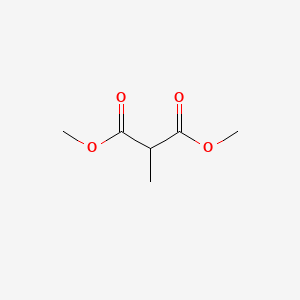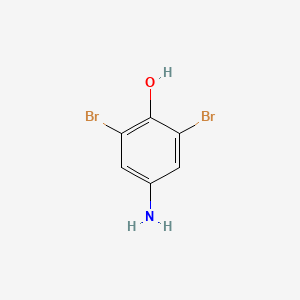
Diisobutyl perylène-3,9-dicarboxylate
Vue d'ensemble
Description
Diisobutyl perylene-3,9-dicarboxylate is an ester that belongs to the group of polymers . It is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
Molecular Structure Analysis
The molecular formula of Diisobutyl perylene-3,9-dicarboxylate is C30H28O4 . The InChI code is 1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Diisobutyl perylene-3,9-dicarboxylate are not available, it’s known that perylene derivatives exhibit interesting photochemical and photophysical properties . They can undergo various reactions such as oxidation, reduction, and substitution .
Physical And Chemical Properties Analysis
Diisobutyl perylene-3,9-dicarboxylate is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
Applications De Recherche Scientifique
Analyse complète des applications du Diisobutyl perylène-3,9-dicarboxylate
Le this compound est un composé de formule moléculaire
C30H28O4 C_{30}H_{28}O_{4} C30H28O4
et d'une masse molaire de 452,55 g/mol . Il fait partie d'une classe de composés organiques connus pour leur stabilité et leurs propriétés électroniques. Voici une analyse détaillée de ses applications en recherche scientifique dans divers domaines.Électronique organique
Le this compound : est utilisé dans le domaine de l'électronique organique en raison de ses excellentes propriétés électroniques. Il sert de couche active dans les cellules photovoltaïques organiques (OPV) où il contribue à l'absorption de la lumière et au transport de charge. Sa grande stabilité thermique et photochimique en fait un candidat idéal pour une application à long terme dans la récolte d'énergie solaire.
Détection optique
Ce composé a montré un potentiel en tant que capteur optique pour la détection des groupes hydroxyle . Sa capacité à émettre de la lumière lors de l'interaction avec des substances spécifiques le rend précieux pour la création de capteurs capables de détecter les polluants environnementaux ou les changements chimiques dans divers contextes.
Sondes fluorescentes
En recherche biologique, le this compound peut être utilisé comme sonde fluorescente. Sa forte fluorescence permet le suivi des molécules et des processus biologiques, offrant des informations sur les fonctions cellulaires et aidant au diagnostic des maladies.
Recherche sur les polymères
En tant que polymère, il est étudié pour ses effets sur les propriétés optiques et la dilatation thermique . Les chercheurs l'utilisent dans des expériences animales pour comprendre comment le groupe hydroxyle influence ces propriétés, ce qui peut conduire au développement de nouveaux matériaux aux caractéristiques sur mesure.
Mécanisme D'action
Target of Action
Diisobutyl perylene-3,9-dicarboxylate is a polymer that has shown potential as an optical sensor for detecting hydroxyl groups . The primary target of this compound is the hydroxyl group, which plays a significant role in various biochemical reactions.
Mode of Action
The interaction of Diisobutyl perylene-3,9-dicarboxylate with its target, the hydroxyl group, results in light emission . This light emission is used to detect the presence of hydroxyl groups, making Diisobutyl perylene-3,9-dicarboxylate a valuable tool in biochemical research.
Pharmacokinetics
It is known that the compound is a colorless liquid with a boiling point of 246 °c and a density of 104g/mL . It is soluble in organic solvents such as chloroform, acetone, or ethyl acetate , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Diisobutyl perylene-3,9-dicarboxylate’s action primarily involve the detection of hydroxyl groups. By emitting light when it interacts with these groups, Diisobutyl perylene-3,9-dicarboxylate allows for the visualization and study of biochemical processes involving hydroxyl groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diisobutyl perylene-3,9-dicarboxylate. For instance, the compound’s solubility in various organic solvents suggests that the solvent environment could impact its function
Analyse Biochimique
Biochemical Properties
Diisobutyl perylene-3,9-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of optical sensing. It interacts with hydroxyl groups, which can be detected through changes in its optical properties . The compound forms a polymer film that can be used to study the effects of hydroxyl groups on optical properties and thermal expansion . Additionally, diisobutyl perylene-3,9-dicarboxylate is soluble in organic solvents such as chloroform, acetone, and ethyl acetate, which facilitates its use in various biochemical assays .
Cellular Effects
Diisobutyl perylene-3,9-dicarboxylate has been shown to influence cellular processes through its interaction with hydroxyl groups. The polymer film of diisobutyl perylene-3,9-dicarboxylate can be used in animal experiments to study the effects of hydroxyl groups on optical properties and thermal expansion
Molecular Mechanism
The molecular mechanism of diisobutyl perylene-3,9-dicarboxylate involves its interaction with hydroxyl groups, leading to changes in optical properties and thermal expansion . The compound’s ester structure allows it to form stable interactions with hydroxyl groups, which can be detected through changes in light emission. This mechanism is particularly useful in optical sensing applications, where diisobutyl perylene-3,9-dicarboxylate can serve as a sensor for detecting hydroxyl groups .
Temporal Effects in Laboratory Settings
In laboratory settings, diisobutyl perylene-3,9-dicarboxylate has shown stability over time when stored under appropriate conditions. It is typically sealed in dry conditions at room temperature to maintain its stability . The compound’s long-term effects on cellular function are still being studied, but its stability and consistent performance in optical sensing applications make it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of diisobutyl perylene-3,9-dicarboxylate in animal models vary with different dosages. At lower dosages, the compound has been shown to effectively interact with hydroxyl groups without causing adverse effects
Metabolic Pathways
Diisobutyl perylene-3,9-dicarboxylate is involved in metabolic pathways related to its interaction with hydroxyl groups. The compound’s ester structure allows it to participate in reactions with enzymes and cofactors that facilitate the detection of hydroxyl groups
Transport and Distribution
Within cells and tissues, diisobutyl perylene-3,9-dicarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific areas where it can effectively interact with hydroxyl groups. The compound’s solubility in organic solvents also aids in its distribution within biological systems .
Subcellular Localization
Diisobutyl perylene-3,9-dicarboxylate is localized to specific subcellular compartments where it can interact with hydroxyl groups . The compound’s structure and post-translational modifications may direct it to particular organelles, although specific targeting signals are still being studied. This localization is crucial for its function as an optical sensor in biochemical assays .
Propriétés
IUPAC Name |
bis(2-methylpropyl) perylene-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJGHNUXCVDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062621 | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2744-50-5 | |
| Record name | Fluorescent Yellow 8G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diisobutyl Perylene-3,9-dicarboxylate in the study mentioned in the abstract?
A1: Diisobutyl Perylene-3,9-dicarboxylate (3) acts as a guest molecule alongside other aggregation-caused quenching dyes within a host macrocycle, cyclo (D4d-CDMB-8) []. This host-guest complex forms various solid-state systems (co-crystals and amorphous materials) that exhibit interesting fluorescence properties. The study focuses on how transformations between these states, induced by grinding or solvent exposure, impact fluorescence. While the abstract doesn't delve into the specific behavior of Diisobutyl Perylene-3,9-dicarboxylate, it highlights its role as a building block for these dynamic fluorescent materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1346537.png)
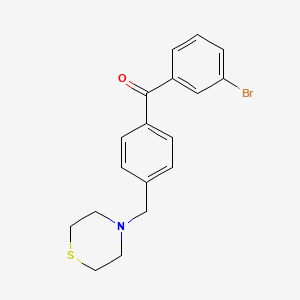
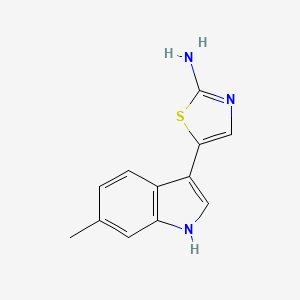
![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)
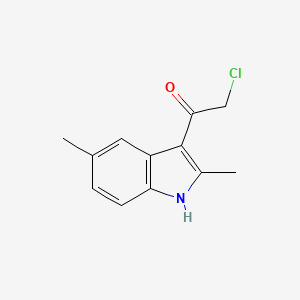
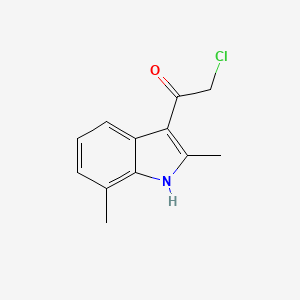

![7H-Benzo[c]carbazole](/img/structure/B1346553.png)

